chloromethyl N,N-dimethylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-6(2)4(7)8-3-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBDWWPSOCNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578055 | |
| Record name | Chloromethyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49622-08-4 | |
| Record name | Chloromethyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl N,N-dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chloromethyl N,n Dimethylcarbamate
Established Preparative Routes
The traditional synthesis of chloromethyl N,N-dimethylcarbamate relies on well-documented reactions that provide reliable access to the compound. These routes are characterized by their use of reactive precursors and defined reaction conditions.
Synthesis from Chloromethylphenyl Carbonates and Amines
The synthesis of carbamates through the reaction of mixed carbonates with amines is a well-established method. In this approach, a mixed carbonate containing a good leaving group, such as a p-nitrophenyl group, is employed. While not the most common route for this compound specifically, the general principle involves the reaction of an activated chloromethyl carbonate with dimethylamine (B145610).
For instance, mixed carbonates with a p-nitrophenyl moiety are frequently used for preparing a wide range of carbamates. nih.gov The process involves treating a suitable alcohol with p-nitrophenyl chloroformate in the presence of a base to furnish an activated carbonate. nih.gov This intermediate then readily reacts with a primary or secondary amine, like dimethylamine, via nucleophilic substitution to yield the desired carbamate (B1207046). The p-nitrophenoxide ion is an excellent leaving group, facilitating the reaction.
Reaction of Chloromethyl Chloroformates with Amines
The most widely documented and direct route for preparing this compound involves the reaction of chloromethyl chloroformate with N,N-dimethylamine. wikipedia.org This reaction follows a nucleophilic acyl substitution mechanism, where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the chloromethyl chloroformate. wikipedia.org
The general reaction is as follows: ClCH₂OCOCl + 2 HN(CH₃)₂ → ClCH₂OCON(CH₃)₂ + [NH₂ (CH₃)₂]Cl
This method is efficient and forms the basis of many industrial preparations. The starting material, chloromethyl chloroformate, is itself a highly reactive compound produced from the reaction of phosgene (B1210022) and hydroxymethane or through the catalytic photochlorination of methyl chloroformate. ontosight.aigoogle.com The reaction with the amine is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org
Examination of Reaction Conditions and Solvent Effects in Preparation
The success of the synthesis via chloromethyl chloroformate is highly dependent on carefully controlled reaction parameters to maximize yield and purity while minimizing side reactions.
Solvent Effects: The choice of solvent is critical. Anhydrous aprotic solvents such as dichloromethane, tetrachloromethane, or acetonitrile (B52724) are typically preferred. The absence of water is crucial to prevent the hydrolysis of the highly reactive chloromethyl chloroformate precursor. The solvent's role extends to influencing reaction rates and the solubility of reactants and products. nih.gov
Temperature: The reaction temperature is generally maintained between -10°C and 60°C. Operating within this optimal range helps to control the exothermic nature of the reaction and prevent the degradation of the product and reactants, thereby minimizing the formation of unwanted byproducts.
Catalysts: While the reaction can proceed without a catalyst, certain catalysts can enhance efficiency. For example, alkali metal halides complexed with cryptands have been shown to improve reaction efficiency by stabilizing the transition states.
Interactive Table 1: Optimized Reaction Parameters for Synthesis from Chloromethyl Chloroformate
| Parameter | Optimal Condition | Rationale | Reference |
| Solvent | Anhydrous Dichloromethane | Prevents hydrolysis of chloromethyl chloroformate. | |
| Temperature | -10°C to 60°C | Minimizes side reactions and controls exothermicity. | |
| Catalyst | Alkali Metal Halide + Cryptand | Stabilizes transition state to enhance reaction rate. | |
| Base | Excess Dimethylamine or Triethylamine | Neutralizes HCl byproduct. | wikipedia.orgnih.gov |
Alternative and Emerging Synthetic Strategies for Chloromethyl Carbamates
Concerns over the toxicity of traditional reagents like phosgene have driven the development of alternative and more sustainable synthetic strategies for carbamates.
Phosgene-Free Approaches in Carbamate Synthesis
Significant research has focused on developing synthetic routes that avoid the use of highly toxic phosgene gas. google.com
Carbon Dioxide-Based Methods: One prominent phosgene-free strategy involves the use of carbon dioxide (CO₂) as a C1 source. google.com A general method involves a three-component coupling of an amine, CO₂, and an alkyl halide. nih.gov This is often carried out in the presence of a base like cesium carbonate, which facilitates the formation of a carbamate anion from the amine and CO₂. nih.govgoogle.com This anion then reacts with an electrophile, such as a chloromethylating agent, to form the final product. This approach offers high yields under ambient temperature and pressure. google.com
Triphosgene: Triphosgene, a stable crystalline solid, serves as a safer, solid substitute for phosgene gas. nih.gov It can be used to generate the reactive chloroformate intermediate in situ or can react directly with alcohols and amines to produce carbamates, typically in the presence of a base like triethylamine. nih.gov
Catalytic Methodologies for Carbamic Ester Formation
Catalysis offers a powerful tool for developing efficient and selective methods for carbamate synthesis. Various catalytic systems have been explored to facilitate the formation of the carbamic ester linkage under milder conditions.
Metal-Based Catalysis: Zinc chloride (ZnCl₂) has been effectively used as an inexpensive catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov Other metal catalysts, such as those based on yttria-zirconia or tin compounds, have been employed for transcarbamoylation reactions or reactions involving dimethyl carbonate. acs.orgorganic-chemistry.org For instance, palladium catalysts are used in the oxidative carbonylation of amines, another phosgene-free route. researchgate.net
Organocatalysis: Non-metal catalysts have also been developed. N-methylimidazole (NMI) can accelerate the one-pot synthesis of carbamates via the Lossen rearrangement. organic-chemistry.org
Reaction with Carbon Dioxide and Metal Alkoxides: A facile, one-pot, phosgene-free method involves the reaction of aromatic amines with metal alkoxides, such as titanium methoxide, in the presence of CO₂ to produce carbamates in high yields. researchgate.net
Interactive Table 2: Examples of Catalytic Systems in Carbamate Synthesis
| Catalyst System | Reactants | Reaction Type | Reference |
| Zinc Chloride (ZnCl₂) | Carbamoyl Chlorides, Alcohols | Carbamoylation | nih.gov |
| Palladium (Pd) / Sodium Iodide (NaI) | Aniline, CO, Methanol | Oxidative Carbonylation | researchgate.net |
| Cesium Carbonate / TBAI | Amine, CO₂, Alkyl Halide | Three-Component Coupling | nih.gov |
| Yttria-Zirconia | Alcohol, Amine | Lewis Acid Catalysis | acs.org |
| Titanium Methoxide (Ti(OMe)₄) | Aniline, CO₂ | Reaction with Metal Alkoxide | researchgate.net |
| N-Methylimidazole (NMI) | Hydroxamic Acids | Lossen Rearrangement | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of Chloromethyl N,n Dimethylcarbamate
Detailed Mechanistic Studies Relevant to Chloromethyl Carbamates
Solvolytic Mechanisms of Carbamoyl (B1232498) Chlorides and Related Structures
The solvolysis of carbamoyl chlorides, such as the closely related N,N-dimethylcarbamoyl chloride, has been extensively studied to elucidate the underlying reaction mechanisms. These studies provide a valuable framework for understanding the potential solvolytic behavior of chloromethyl N,N-dimethylcarbamate, particularly concerning the carbamoyl portion of the molecule.
The solvolysis of N,N-disubstituted carbamoyl chlorides, including N,N-dimethylcarbamoyl chloride, generally proceeds through a dissociative S_N_1 mechanism. Current time information in Bangalore, IN.nih.gov This pathway involves the ionization of the carbon-chlorine bond in the rate-determining step to form a resonance-stabilized carbamoyl cation and a chloride ion. The carbamoyl cation is then rapidly attacked by the solvent (e.g., water, alcohol) to yield the final product.
Evidence for the S_N_1 mechanism includes:
Solvent Effects: The rate of solvolysis is significantly influenced by the ionizing power of the solvent.
Substituent Effects: Electron-donating groups on the nitrogen atom accelerate the reaction by stabilizing the carbamoyl cation intermediate. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride. Current time information in Bangalore, IN.
Common Ion Effect: The addition of a common ion (chloride) can decrease the rate of solvolysis by promoting the recombination of the ion pair, a characteristic feature of S_N_1 reactions.
In contrast, the solvolysis of this compound can proceed via nucleophilic attack at the chloromethyl group. This reaction would also likely follow an S_N_1 or S_N_2 pathway depending on the solvent and the nucleophile. In an S_N_1-type mechanism, the C-Cl bond would ionize to form a carbamate-stabilized cation (CH_2_OC(O)N(CH_3_)2)^+^ and a chloride ion. An S_N_2 mechanism would involve the direct displacement of the chloride by a nucleophile.
Hydrolysis of this compound under acidic or basic conditions yields N,N-dimethylcarbamic acid and chloromethanol. The carbamic acid is unstable and decomposes to dimethylamine (B145610) and carbon dioxide.
Kinetic and Computational Analysis of Reaction Pathways
Kinetic studies are crucial for detailing the reaction pathways of carbamoyl chlorides and related structures. The Grunwald-Winstein equation is a powerful tool used to analyze the solvolysis rates and provide insights into the transition state of the reaction. The extended Grunwald-Winstein equation is given by:
log(k/k_o_) = lN_T_ + mY_Cl_
where:
k and k_o_ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively.
l is the sensitivity of the solvolysis to changes in solvent nucleophilicity (N_T_).
m is the sensitivity of the solvolysis to changes in solvent ionizing power (Y_Cl_).
For the solvolysis of N,N-dimethylcarbamoyl chloride, the application of the Grunwald-Winstein equation yields a high 'm' value and a low 'l' value, which is characteristic of a dissociative S_N_1 mechanism with a transition state that is highly charged and resembles the carbamoyl cation intermediate. The solvolysis of N,N-diphenylcarbamoyl chloride also shows sensitivities consistent with an S_N_1 pathway. researchgate.netmdpi.com
Kinetic solvent isotope effect (KSIE) studies have also been employed to probe the mechanism of carbamoyl chloride solvolysis. The KSIE values (k_H_ / k_D_) for reactions following an ionization pathway are typically in the range of 1.2 to 1.5, indicating weak nucleophilic solvation of the transition state. Current time information in Bangalore, IN.
While specific kinetic and computational data for this compound are not widely available in the literature, studies on the hydrolysis of the related N,N-dimethylcarbamoyl chloride (DMCC) show that it hydrolyzes rapidly in aqueous conditions. researchgate.net
Table 1: Kinetic Solvent Isotope Effects (KSIE) for Solvolyses of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C Current time information in Bangalore, IN.
| Carbamoyl Chloride | Solvent | k_H2O / k_D2O_ |
| N,N-Dimethylcarbamoyl chloride | Water | 1.33 |
| N,N-Diethylcarbamoyl chloride | Water | 1.29 |
This table presents data for related carbamoyl chlorides to illustrate the kinetic analysis methods used in this field.
Investigation of Intermediates in Carbamate-Forming Reactions
The investigation of intermediates is fundamental to understanding the mechanisms of carbamate-forming reactions. In the context of the solvolysis of carbamoyl chlorides, the primary intermediate is the carbamoyl cation . This cation is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the nitrogen atom.
For this compound, reactions involving the chloromethyl group would proceed through different intermediates. For example, a nucleophilic substitution reaction at the chloromethyl carbon could involve a five-coordinate transition state in an S_N_2 reaction or a carbocationic intermediate in an S_N_1 reaction.
The hydrolysis of this compound leads to the formation of N,N-dimethylcarbamic acid as an intermediate, which is known to be unstable and readily decarboxylates to form dimethylamine and carbon dioxide.
In biological systems, carbamates are known to act as inhibitors of enzymes such as acetylcholinesterase. The mechanism of inhibition involves the formation of a carbamoyl-enzyme complex , where the carbamate (B1207046) moiety is transferred to a serine residue in the active site of the enzyme, rendering it inactive.
The synthesis of this compound itself involves the reaction of chloromethyl chloroformate with N,N-dimethylamine. This reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, likely involving a tetrahedral intermediate which then collapses to form the product and hydrogen chloride.
Applications of Chloromethyl N,n Dimethylcarbamate in Advanced Synthesis and Chemical Biology Tools
Employment as a Building Block for Complex Molecular Architectures
The reactivity of the chloromethyl group in chloromethyl N,N-dimethylcarbamate makes it an excellent electrophile for the introduction of the N,N-dimethylcarbamoyloxymethyl group into a wide range of molecules. This functionality can serve as a stable protecting group, a directing group in subsequent transformations, or a key structural element of the final target molecule.
Synthesis of Functionalized Organic Compounds
This compound serves as a valuable reagent for the synthesis of diverse functionalized organic compounds. Its ability to react with various nucleophiles, such as phenols, amines, and thiols, allows for the straightforward installation of the N,N-dimethylcarbamate group. This moiety can influence the electronic and steric properties of the parent molecule, thereby tuning its reactivity and biological activity.
One notable application is in the synthesis of bioactive compounds where the carbamate (B1207046) functionality is integral to the molecule's mechanism of action. For instance, the N,N-dimethylcarbamate group can act as a bioisostere for other functional groups, enhancing binding affinity to biological targets or improving metabolic stability. The carbamate group is a key structural motif in many approved drugs and is increasingly used in medicinal chemistry to make specific drug-target interactions. acs.orgnih.govresearchgate.net The chemical stability and cell permeability of carbamates make them valuable surrogates for peptide bonds in medicinal chemistry. acs.org
A significant example of its use is in the construction of complex natural product analogs. In the synthesis of a duocarmycin-like prodrug, a chloromethyl-substituted 1,2,3,6-tetrahydropyrrolo[3,2-e]indole core was synthesized in a multi-step sequence. This highlights the utility of chloromethyl-containing building blocks in assembling intricate molecular frameworks with potential therapeutic applications.
Furthermore, the introduction of the N,N-dimethylcarbamate group can be a key step in the synthesis of compounds used in materials science and agrochemicals. The specific properties conferred by this functional group can be leveraged to design molecules with desired physical and chemical characteristics.
Derivatization Strategies for Synthetic Targets
Derivatization of synthetic targets with this compound is a widely employed strategy to modify their properties for analytical or biological purposes. The attachment of the N,N-dimethylcarbamoyloxymethyl group can enhance the solubility, stability, or detectability of a molecule.
In analytical chemistry, derivatization with reagents that introduce a specific tag is a common practice to improve the separation and detection of analytes by techniques such as high-performance liquid chromatography (HPLC). While direct derivatization with this compound for this purpose is not extensively documented in the provided results, the general principle of using reactive chloromethyl groups for derivatization is well-established. For instance, other chloromethyl-containing reagents are used for the pre-column derivatization of various compounds to enhance their chromatographic behavior and detection sensitivity. rsc.orgmdpi.com This suggests the potential of this compound for similar applications, particularly for compounds bearing suitable nucleophilic functional groups.
In the context of synthetic chemistry, derivatization can be used to temporarily protect a functional group during a multi-step synthesis. The N,N-dimethylcarbamate group can be introduced to mask a hydroxyl or amino group, allowing for selective reactions at other positions of the molecule. The stability of the carbamate linkage under various reaction conditions, coupled with its potential for selective cleavage, makes it a useful protecting group in the synthesis of complex molecules.
Utilization in Prodrug Design Methodologies
The use of this compound and related structures is a cornerstone of modern prodrug design. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. nih.gov This approach is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.gov Carbamate-based linkers are frequently utilized in prodrug strategies to achieve first-pass and systemic hydrolytic stability. acs.orgnih.gov
Chemical Strategies for Prodrug Linker Formation using Chloromethyl Carbamates
Chloromethyl carbamates are effective reagents for creating prodrug linkages with drugs containing hydroxyl, amino, or thiol functionalities. The reaction typically involves the nucleophilic attack of the drug's functional group on the electrophilic chloromethyl carbon of the carbamate, resulting in the formation of a stable N,N-dimethylcarbamoyloxymethyl-drug conjugate. This linkage is designed to be stable in the gastrointestinal tract and bloodstream but susceptible to cleavage by specific enzymes or chemical conditions at the target site, thereby releasing the active drug.
The synthesis of N-acyloxymethyl carbamate linked prodrugs of pseudomycins illustrates this strategy. These prodrugs were synthesized via N-acylation with various prodrug linkers, and upon incubation with plasma, they were converted to the parent compound. This demonstrates the feasibility of using carbamate-based linkers to create prodrugs that can release the active drug under physiological conditions.
Design Principles for Modulating Physicochemical Characteristics via Prodrug Linkages
The attachment of a promoiety, such as the N,N-dimethylcarbamate group, can significantly alter the physicochemical properties of a parent drug. These modifications are guided by specific design principles aimed at optimizing the drug's performance.
One of the primary goals of prodrug design is to enhance a drug's aqueous solubility. For poorly soluble drugs, the introduction of a polar promoiety can lead to a substantial increase in solubility, which is often a prerequisite for effective oral or parenteral administration. For example, highly water-soluble prodrugs of anthelmintic benzimidazole (B57391) carbamates were synthesized, which combined high aqueous solubility and stability with lability in the presence of alkaline phosphatases.
The stability of the prodrug is another critical factor. The carbamate linkage must be stable enough to prevent premature release of the drug but labile enough to ensure its timely release at the site of action. The rate of hydrolysis of the carbamate linker can be modulated by introducing different substituents on the carbamate nitrogen or the adjacent carbon atom. For instance, the stability of carbamate prodrugs can be influenced by the electronic and steric nature of the substituents, with electron-withdrawing groups generally increasing the rate of hydrolysis. acs.org
The following table provides examples of how carbamate-based prodrug strategies have been used to modify the physicochemical properties of parent drugs.
| Parent Drug | Promoiet | Physicochemical Property Modified | Outcome |
| Pseudomycins | N-acyloxymethyl carbamate | Systemic delivery | Converted to parent compound in plasma |
| Benzimidazole carbamates | Water-soluble promoiety | Aqueous solubility | High aqueous solubility and stability |
| Cycloicaritin | Carbamate-bridged amino acid | Aqueous solubility, metabolic stability | Significant increase in aqueous solubility and improved stability |
The strategic application of this compound and related carbamate linkers in prodrug design offers a powerful tool to overcome many of the challenges associated with drug development, ultimately leading to safer and more effective therapies.
Advanced Spectroscopic and Theoretical Characterization of Chloromethyl N,n Dimethylcarbamate and Analogues
Spectroscopic Analysis in Elucidating Molecular Structure and Dynamics
The elucidation of the precise molecular structure and dynamic behavior of chloromethyl N,N-dimethylcarbamate and its analogues relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are primary tools for characterization, providing detailed insights into the compound's atomic connectivity, functional groups, and conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure. For this compound, the ¹H NMR spectrum would characteristically show a singlet for the two N-methyl groups and another singlet for the chloromethyl (-CH₂Cl) protons. A key feature of N,N-dimethylcarbamates and related amide systems is the restricted rotation around the C-N bond due to its partial double bond character, a result of electron delocalization from the nitrogen lone pair to the carbonyl group. montana.edunih.gov This restricted rotation often leads to magnetic non-equivalence of the two N-methyl groups, especially at low temperatures, resulting in two distinct singlets instead of one. montana.edu Dynamic NMR (DNMR) spectroscopy is a powerful technique used to quantify the energy barrier for this rotation. montana.educolostate.edu By monitoring the changes in the NMR line shape as a function of temperature, specifically the temperature at which the two separate signals coalesce into a single broad peak, the rate of exchange and the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in the molecule. The most prominent feature in the IR spectrum of a carbamate (B1207046) is the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically appearing in the region of 1700-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents. The presence of the C-O and C-N stretching vibrations further confirms the carbamate structure. For instance, the ATR-IR spectrum of the analogue methyl N,N-dimethyl carbamate provides a reference for these characteristic peaks. spectrabase.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. For this compound (C₄H₈ClNO₂), the molecular weight is 137.56 g/mol . The fragmentation pattern can reveal the loss of specific groups, such as the chlorine atom or the entire chloromethoxy group, aiding in structural verification.
While specific, published spectral data for this compound is not widely available in public literature, the analysis of analogous compounds like N,N-dimethylacetamide and various other N,N-dimethylcarbamates provides a robust framework for its characterization. montana.educolostate.eduresearchgate.net For example, the study of cyclohexyl N,N-dimethylcarbamate showed a rotational barrier of about 15 kcal/mol, a value typical for this class of compounds. colostate.edu Such studies establish the expected spectroscopic behavior and dynamic properties of the N,N-dimethylcarbamate functional group.
Computational and Quantum Chemical Studies
Theoretical calculations, particularly those based on quantum chemistry, are indispensable for a deeper understanding of the molecular properties of this compound that are not easily accessible through experimental methods alone. These computational studies provide detailed information on electronic structure, conformational energies, reaction mechanisms, and molecular orbitals.
Density Functional Theory (DFT) Applications to Carbamate Systems
Density Functional Theory (DFT) has become a primary computational method for studying molecular systems, offering a favorable balance between accuracy and computational cost. nih.gov For carbamate systems, DFT is widely used to calculate optimized geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties. colostate.eduresearchgate.net
DFT calculations can predict key structural parameters like bond lengths and angles and can also determine the energies of different molecular conformations. auremn.org.br The method is also employed to calculate global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov
Furthermore, Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to a DFT calculation, provides a chemically intuitive picture of bonding. acs.orgyoutube.com NBO analysis can quantify the delocalization of electron density, such as the n → π* interaction corresponding to the resonance in the amide group, which is responsible for the rotational barrier around the C-N bond. acs.orgyoutube.com This analysis helps in understanding the hyperconjugative and steric interactions that dictate molecular stability and reactivity. youtube.com
Analysis of Conformational Preferences and Rotational Barriers in Dimethylcarbamates
The carbamate functional group can exist in syn and anti conformations due to the restricted rotation around the C-N bond. researchgate.net Computational methods are essential for determining the relative stabilities of these conformers and the energy barrier that separates them.
Theoretical studies, often in conjunction with experimental DNMR data, have been extensively applied to N,N-dimethylamides and N,N-dimethylcarbamates to quantify this rotational barrier. colostate.edursc.org The process involves calculating the potential energy surface (PES) by systematically rotating the N,N-dimethylamino group relative to the rest of the molecule. auremn.org.br The ground state (GS) corresponds to the minimum energy conformation, while the transition state (TS) for the rotation is a saddle point on the PES. The energy difference between the TS and the GS defines the rotational barrier.
DFT calculations, using functionals like B3LYP, have shown good agreement with experimental rotational barriers for various carbamates. colostate.edubiomedres.us For example, studies on cyclohexyl N,N-dimethylcarbamate showed that both experimental and DFT-calculated barriers were around 15 kcal/mol. colostate.edu These calculations also allow for the investigation of solvent effects on the rotational barrier by using continuum solvation models like the Polarizable Continuum Model (PCM). colostate.edursc.org
| Compound | Method | Solvent | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| N,N-Dimethylacetamide | DNMR | Neat | 18.1 | montana.edu |
| Cyclohexyl N,N-dimethylcarbamate | DNMR | CS₂ | 14.9 | colostate.edu |
| Cyclohexyl N,N-dimethylcarbamate | DFT (B3LYP) | Gas Phase | 14.2 | colostate.edu |
| N,N-Dimethylbiuret | DNMR | DMSO-d₆ | 12.4 (Terminal NMe₂) | rsc.org |
| N,N-Dimethylbiuret | Ab initio | Gas Phase | 11.2 (Terminal NMe₂) | rsc.org |
Theoretical Modeling of Reactivity and Selectivity in Chloromethyl Carbamate Reactions
This compound possesses two primary reactive sites: the electrophilic carbonyl carbon and the carbon of the chloromethyl group, which is susceptible to nucleophilic substitution (Sₙ2) reactions. Theoretical modeling can provide significant insights into the reactivity and selectivity of reactions at these sites.
While specific theoretical studies on the reactivity of this compound are scarce, the principles can be inferred from computational work on related systems, such as other chloromethyl ethers or esters and the general reactivity of carbamates. researchgate.netorganic-chemistry.org DFT calculations can be used to model the reaction pathways of nucleophilic substitution at the chloromethyl group. This involves locating the transition state for the reaction and calculating the activation energy barrier. By comparing the activation barriers for different nucleophiles or for competing reaction pathways, the selectivity of the reaction can be predicted. rsc.org
For example, a computational study of the reaction between a nucleophile and this compound would involve optimizing the geometries of the reactants, the Sₙ2 transition state, and the products. The calculated free energy of activation would provide a quantitative measure of the reaction rate. rsc.org Such models can also clarify the role of the solvent and any catalysts in the reaction mechanism. These theoretical approaches are crucial for understanding and predicting the chemical behavior of reactive intermediates like chloromethyl carbamates in organic synthesis. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
